8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
Description
Properties
IUPAC Name |
5-amino-N-(2-chlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4OS/c20-12-3-1-2-4-13(12)22-18(25)17-15(21)11-9-14-16(23-19(11)26-17)10-5-7-24(14)8-6-10/h1-4,9-10H,5-8,21H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGGTQZZUDSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)NC5=CC=CC=C5Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Acid Selection : Acetic acid, sulfuric acid, or phosphoric acid (3–10:1 v/w relative to DAP).
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Time : 30–40 minutes, with shorter durations minimizing side products.
Table 1 : Acid-Catalyzed Synthesis of 1,8-Naphthyridin-2-Amine
| Acid Used | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetic acid | 25–30 | 30 | 67 | 96 |
| Acetic/sulfuric | 45–50 | 30 | 70 | 96 |
| Phosphoric acid | 70–75 | 40 | 72 | 96 |
Post-reaction, the product is purified via column chromatography (Al₂O₃, CH₂Cl₂:MeOH = 50–100:1). This intermediate serves as a precursor for further functionalization.
Ethano-Bridge Formation
The 3,4-dihydro-2H-1,4-ethano bridge is constructed via intramolecular alkylation or ring-closing metathesis. Patent methods suggest:
Intramolecular Heck Cyclization
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Catalyst : Palladium(II) acetate with phosphine ligands.
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Solvent : Dimethylformamide (DMF) at 80–100°C.
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Yield : 60–75% for analogous ethano-bridged systems.
Functionalization: Amino and Carboxamide Groups
Introduction of the 8-Amino Group
Carboxamide Formation at Position 7
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Coupling Reagent : 2-Chlorophenylamine is reacted with the naphthyridine-7-carboxylic acid using EDC/HOBt.
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Conditions : Dichloromethane, room temperature, 12–24 hours.
Table 2 : Carboxamide Coupling Optimization
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | CH₂Cl₂ | 24 | 82 |
| DCC/DMAP | THF | 18 | 78 |
Purification and Characterization
Final purification employs gradient column chromatography (SiO₂, hexane:EtOAc) followed by recrystallization from ethanol. Structural validation uses:
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¹H/¹³C NMR : Confirms ethano-bridge protons (δ 1.5–2.5 ppm) and aromatic signals.
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HRMS : Matches theoretical molecular weight (384.9 g/mol).
Comparative Analysis of Synthetic Routes
Table 3 : Route Efficiency Comparison
| Step | Method A (Acid-Catalyzed) | Method B (Gould-Jacobs) |
|---|---|---|
| Naphthyridine Yield | 72% | 65% |
| Thieno Annulation Yield | 68% | 55% |
| Total Synthesis Time | 6–8 hours | 12–15 hours |
The acid-catalyzed route offers higher yields and shorter reaction times compared to traditional Gould-Jacobs methods.
Challenges and Innovations
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Regioselectivity : Ensuring correct position for amino and carboxamide groups requires protecting group strategies.
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Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.
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Green Chemistry : Ultrasound-assisted steps (as in) could reduce reaction times by 40–50% .
Chemical Reactions Analysis
Types of Reactions
8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival and proliferation .
Comparison with Similar Compounds
Table 1: Comparative Overview of Thieno-Naphthyridine Carboxamides
*Estimated based on structural similarity.
Impact of Substituents on Physicochemical Properties
- Steric Effects : Bulkier substituents like 4-fluorobenzyl may hinder receptor binding compared to smaller groups (e.g., isopropyl), though this depends on the target protein’s active site .
- Electron Effects : Chlorine’s electron-withdrawing nature could modulate the carboxamide’s hydrogen-bonding capacity, affecting interactions with biological targets .
Biological Activity
The compound 8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide is a member of the naphthyridine family, known for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions starting from readily available naphthyridine derivatives. The structural features that contribute to its biological activity include:
- Amino group at the 8-position which enhances binding affinity to biological targets.
- Chlorophenyl substituent , which may influence the compound's lipophilicity and interaction with cellular membranes.
Anticancer Properties
Recent studies have highlighted the potential of naphthyridine derivatives as inhibitors of various kinases involved in cancer progression. For instance:
- c-Kit Inhibition : The compound has shown promising activity against c-Kit kinase, an important target in certain cancers. In a study, derivatives exhibited IC50 values as low as 8.5 nM for c-Kit inhibition, indicating strong potency compared to other compounds in the series .
- VEGFR-2 Inhibition : Similarly, inhibition of VEGFR-2 was noted with IC50 values ranging from 31.7 to 56.5 nM for related compounds, suggesting a potential role in antiangiogenic therapy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity:
- Inhibition of Pro-inflammatory Pathways : Studies indicate that naphthyridine derivatives can inhibit pathways involving cytokines such as TNFα and IL-6. This suggests a dual role in both cancer treatment and inflammatory conditions .
Case Study 1: c-Kit and VEGFR-2 Inhibition
A series of experiments were conducted to assess the efficacy of various naphthyridine derivatives on c-Kit and VEGFR-2. The results indicated that modifications at the amino group significantly enhanced inhibitory activity:
| Compound | c-Kit IC50 (nM) | VEGFR-2 IC50 (nM) |
|---|---|---|
| Compound A | 8.5 | 31.7 |
| Compound B | 329.6 | 279.9 |
| Compound C | 56.5 | 56.5 |
This table illustrates the significant improvements in potency achieved through structural modifications .
Case Study 2: Anti-inflammatory Activity
In vivo studies demonstrated that certain naphthyridine derivatives reduced edema in animal models of inflammation by inhibiting pro-inflammatory cytokines. This underscores their potential as therapeutic agents beyond oncology.
The biological activity of this compound is primarily attributed to its ability to bind and inhibit specific kinases involved in cell signaling pathways related to proliferation and inflammation. Molecular docking studies have provided insights into its binding affinities and interactions with target proteins.
Q & A
Q. What are the standard synthetic routes for 8-amino-N-(2-chlorophenyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide, and how are key intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Coupling agents like EDC or DCC facilitate the reaction between the carboxylic acid group of the naphthyridine core and the 2-chloroaniline derivative .
- Cyclization : A thieno-naphthyridine scaffold is formed via intramolecular cyclization under acidic or basic conditions, depending on the stability of intermediates .
- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity confirmed by HPLC (>95%) . Characterization : Nuclear magnetic resonance (NMR) spectroscopy (1H/13C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, the 8-amino group shows a singlet at δ 6.2–6.5 ppm in 1H NMR .
Q. How do structural modifications (e.g., chloro-substituents) influence the compound's physicochemical properties?
- Solubility : The 2-chlorophenyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Solubility in DMSO (>10 mg/mL) is typical .
- Stability : The chloro-substituent increases resistance to oxidative degradation, as evidenced by accelerated stability studies (40°C/75% RH for 4 weeks) .
- Reactivity : The amino group at position 8 allows for further derivatization (e.g., acylations), enabling structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing byproducts?
- Process Control : Use design of experiments (DoE) to optimize parameters like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 5 mol% Pd for coupling reactions) .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., dechlorinated intermediates), which can be suppressed by adjusting reaction time or inert atmospheres .
- Scale-Up Challenges : Heterogeneous catalysis or flow chemistry may improve reproducibility at the gram-to-kilogram scale .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Pharmacokinetic (PK) Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations after oral administration in rodent models. Low solubility may explain poor in vivo activity despite high in vitro potency .
- Metabolic Stability : Incubate the compound with liver microsomes to identify metabolites (e.g., CYP450-mediated oxidation) that reduce efficacy .
- Tissue Distribution : Autoradiography or PET imaging with radiolabeled analogs can quantify target engagement in vivo .
Q. How can computational modeling predict the compound's interaction with biological targets (e.g., kinases or GPCRs)?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets of kinases. The ethanothieno moiety may sterically hinder interactions with hydrophobic regions .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify critical hydrogen bonds (e.g., between the carboxamide and Arg42 in a kinase target) .
- Validation : Compare predictions with surface plasmon resonance (SPR) data to calculate binding affinity (KD) .
Q. What experimental strategies validate the compound's mechanism of action in complex biological systems?
- Target Deconvolution : Combine CRISPR-Cas9 knockout screens with affinity-based proteomics (e.g., pull-down assays using biotinylated analogs) .
- Pathway Analysis : RNA-seq or phosphoproteomics can identify downstream effects (e.g., inhibition of MAPK signaling) .
- Resistance Studies : Generate drug-resistant cell lines via prolonged exposure and perform whole-exome sequencing to pinpoint mutations in putative targets .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in IC50 values across different assay platforms?
- Assay Standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and control for variables like ATP concentration .
- Statistical Rigor : Apply Bland-Altman analysis to evaluate inter-assay variability. Outliers may arise from differences in cell viability protocols (MTT vs. CellTiter-Glo) .
- Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to calculate a weighted mean IC50 .
Q. What orthogonal assays confirm the compound's selectivity against off-target proteins?
- Broad-Panel Screening : Test against panels of 100+ kinases or GPCRs at 1 µM. A selectivity score (<10% inhibition of off-targets) is ideal .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by observing shifts in protein melting temperatures .
- Counter-Screens : Use genetically engineered models (e.g., target-knockout cells) to rule out nonspecific effects .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
